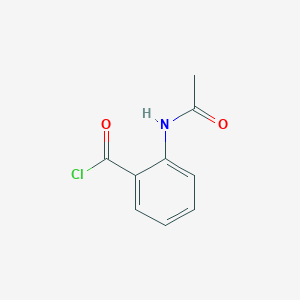

2-Acetamidobenzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

64180-31-0 |

|---|---|

Molecular Formula |

C9H8ClNO2 |

Molecular Weight |

197.62 g/mol |

IUPAC Name |

2-acetamidobenzoyl chloride |

InChI |

InChI=1S/C9H8ClNO2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H,11,12) |

InChI Key |

AGFBPSXNYPNSKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Acetamidobenzoyl Chloride

This technical guide provides a comprehensive overview of the synthesis of 2-acetamidobenzoyl chloride, a key intermediate in the development of various pharmaceuticals and organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as N-acetylanthraniloyl chloride, is a reactive acyl chloride derivative of N-acetylanthranilic acid. Its chemical structure, featuring both an acetamido group and a highly reactive acyl chloride moiety, makes it a valuable building block in organic synthesis. The acyl chloride group readily participates in nucleophilic acyl substitution reactions, allowing for the introduction of the 2-acetamidobenzoyl group into a wide range of molecules. This has led to its use in the synthesis of various heterocyclic compounds, potential drug candidates, and other functionalized organic molecules.

Synthesis of the Precursor: N-Acetylanthranilic Acid

The synthesis of this compound begins with the preparation of its precursor, N-acetylanthranilic acid, from anthranilic acid and acetic anhydride.[1]

Experimental Protocol: Synthesis of N-Acetylanthranilic Acid

-

In a 50 mL Erlenmeyer flask, combine 2.0 g of anthranilic acid and 6 mL of acetic anhydride.

-

Add a boiling stone to the mixture and gently heat it to a boil on a hot plate for 15 minutes. The mixture may solidify initially but will liquefy upon heating.[1]

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add 2 mL of distilled water to the cooled mixture.

-

Gently heat the mixture until it nearly boils to hydrolyze any remaining acetic anhydride.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of the product. For optimal crystal growth, the cooling process should be gradual.[1]

-

Isolate the formed crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of chilled methanol to remove impurities.[1]

-

Dry the crystals thoroughly to obtain N-acetylanthranilic acid.

Quantitative Data for N-Acetylanthranilic Acid Synthesis

| Parameter | Value | Reference |

| Starting Material | Anthranilic Acid | [1] |

| Reagent | Acetic Anhydride | [1] |

| Product | N-Acetylanthranilic Acid | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Typical Yield | ~48% | [2] |

| Melting Point | 183-185 °C | [3] |

Synthesis of this compound

The conversion of N-acetylanthranilic acid to this compound is achieved through the use of a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction is a standard method for the preparation of acyl chlorides from carboxylic acids.[4]

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place N-acetylanthranilic acid.

-

Add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the flask. The reaction can be performed neat or in an inert solvent such as toluene or dichloromethane.

-

Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution. A typical reaction time is 1-3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a vacuum pump protected by a suitable trap.[4]

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation, although the latter may be challenging due to the compound's reactivity.

Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClNO₂ | [4] |

| Molecular Weight | 197.62 g/mol | [4] |

| Appearance | Solid (predicted) | |

| IUPAC Name | This compound | [4] |

Visualizations

Reaction Pathway for the Synthesis of this compound

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Mechanisms

Formation of N-Acetylanthranilic Acid

The synthesis of N-acetylanthranilic acid proceeds via a nucleophilic acyl substitution reaction. The amino group of anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and subsequent deprotonation to yield the stable amide product.

Formation of this compound

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride involves the formation of a highly reactive chlorosulfite intermediate. The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, with the concurrent departure of sulfur dioxide and a chloride ion, resulting in the formation of the acyl chloride.

Safety Precautions

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations must be carried out in a fume hood, and appropriate PPE must be worn. Ensure all glassware is dry before use.

-

This compound: As an acyl chloride, it is expected to be corrosive and moisture-sensitive. Handle with care, avoiding contact with skin and eyes, and protect from moisture.

-

General Precautions: Always wear safety goggles and a lab coat. Handle all chemicals in a well-ventilated area, preferably a fume hood. Dispose of chemical waste according to institutional guidelines.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamidobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-Acetamidobenzoyl chloride. The information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical Identity and Structure

This compound, also known as N-acetylanthranilic acid chloride, is an acyl chloride derivative of 2-acetamidobenzoic acid.[1] Its chemical structure consists of a benzene ring substituted with an acetamido group and a benzoyl chloride group at positions 2 and 1, respectively.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N-acetylanthranilic acid chloride, o-acetamidobenzoyl chloride | PubChem[1] |

| CAS Number | 64180-31-0 | PubChem[1] |

| Molecular Formula | C₉H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 197.62 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)NC1=CC=CC=C1C(=O)Cl | PubChem[1] |

| InChI Key | AGFBPSXNYPNSKX-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Topological Polar Surface Area | 46.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Data and Physical Properties

Experimental data for this compound is not widely published. However, based on the properties of analogous compounds like 2-chlorobenzoyl chloride, it is expected to be a solid or high-boiling liquid at room temperature and is sensitive to moisture.[2][3][4]

Table 2: Physical Property Estimates

| Property | Estimated Value/Observation | Rationale/Comparison |

| Appearance | White to off-white solid | Similar acetamido-substituted compounds are solids. |

| Melting Point | Not available. Related compounds like 4-acetamidobenzenesulfonyl chloride melt at 142-145 °C.[5] | The presence of the acetamido group likely results in a solid with a defined melting point. |

| Boiling Point | Not available. Decomposes on heating. | Acyl chlorides can be unstable at high temperatures. |

| Solubility | Reacts with protic solvents (water, alcohols). Soluble in aprotic organic solvents like dichloromethane, chloroform, and THF.[6][7] | The acyl chloride group is highly reactive towards nucleophiles like water. |

| Stability | Moisture-sensitive; decomposes in the presence of water to form 2-acetamidobenzoic acid and hydrochloric acid. Stable under anhydrous conditions.[8] | This is a characteristic reaction of acyl chlorides. |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 2-acetamidobenzoic acid, through the action of a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[9][10]

This protocol describes a general method for the preparation of an acyl chloride from a carboxylic acid, which is applicable for the synthesis of this compound.

Materials:

-

2-Acetamidobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Nitrogen or Argon atmosphere

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure using Thionyl Chloride:

-

In a round-bottom flask under a nitrogen atmosphere, suspend 2-acetamidobenzoic acid in an excess of thionyl chloride.

-

Reflux the mixture gently for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be used directly or purified by recrystallization or vacuum distillation.

Procedure using Oxalyl Chloride:

-

Suspend 2-acetamidobenzoic acid in anhydrous dichloromethane in a flask under a nitrogen atmosphere.[9]

-

Add a catalytic amount of DMF (1-2 drops).[9]

-

Slowly add a stoichiometric amount (typically 1.1-1.5 equivalents) of oxalyl chloride to the suspension at room temperature.[9]

-

Stir the mixture at room temperature for 1-3 hours until the reaction is complete (indicated by the cessation of gas evolution).[9]

-

Remove the solvent and excess reagent by rotary evaporation to yield the crude acid chloride.[9]

Caption: Synthesis workflow for this compound.

Reactivity and Chemical Behavior

The primary site of reactivity in this compound is the electrophilic carbonyl carbon of the acyl chloride group. This makes it a versatile reagent for introducing the 2-acetamidobenzoyl moiety into other molecules via nucleophilic acyl substitution.

-

Hydrolysis: It reacts readily with water to form 2-acetamidobenzoic acid and hydrochloric acid. This necessitates handling the compound under anhydrous conditions.

-

Alcoholysis: Reaction with alcohols yields the corresponding esters.

-

Aminolysis: Reaction with primary or secondary amines produces the corresponding amides. This reaction is fundamental in the synthesis of various pharmaceutical intermediates.[10]

-

Friedel-Crafts Acylation: It can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

Caption: Reactivity of this compound with nucleophiles.

Role in Drug Discovery and Development

Acyl chlorides are important building blocks in medicinal chemistry for the synthesis of more complex molecules. This compound serves as a key intermediate for the synthesis of a variety of heterocyclic compounds and substituted benzamides, which are prevalent scaffolds in pharmacologically active molecules.

-

Synthesis of Benzamides: Benzamide derivatives are known to exhibit a wide range of biological activities. The reaction of this compound with various amines can generate a library of N-substituted 2-acetamidobenzamides for screening in drug discovery programs.

-

Heterocyclic Synthesis: The 2-acetamido group can participate in cyclization reactions. For instance, derivatives of this compound could be precursors for the synthesis of quinazolinones and benzodiazepines, which are important classes of therapeutic agents.

-

Prodrug Strategies: The inherent reactivity of the acyl chloride can be leveraged in prodrug design, although its high reactivity often requires it to be converted to a more stable intermediate first. Prodrugs are often used to improve the physicochemical and pharmacokinetic properties of drug candidates.[11]

-

Precursor for Biologically Active Molecules: The related sulfonamide scaffold, often synthesized from sulfonyl chlorides, is found in numerous FDA-approved drugs, highlighting the importance of acyl and sulfonyl chlorides in creating molecules with therapeutic potential.[12] For example, benzimidazole-containing compounds, which can be synthesized from precursors like this compound, have shown a wide range of activities including anticancer and antimicrobial properties.[13]

References

- 1. This compound | C9H8ClNO2 | CID 12520814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chlorobenzoyl chloride for synthesis 609-65-4 [sigmaaldrich.com]

- 3. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]

- 4. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8 | Chemsrc [chemsrc.com]

- 6. Buy 2-(Dimethylamino)benzoyl chloride | 64109-38-2 [smolecule.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Acetamidobenzoyl Chloride

CAS Number: 64180-31-0

This technical guide provides a comprehensive overview of 2-Acetamidobenzoyl chloride, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and applications.

Chemical Properties and Data

This compound, also known as N-acetylanthranilic acid chloride, is a reactive acyl chloride derivative of 2-acetamidobenzoic acid. Its chemical structure and key properties are summarized below.

| Property | Value |

| CAS Number | 64180-31-0[1] |

| Molecular Formula | C₉H₈ClNO₂[1] |

| Molecular Weight | 197.62 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | N-acetylanthranilic acid chloride, o-acetamidobenzoyl chloride[1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the reaction of 2-acetamidobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.

General Experimental Protocol

This protocol is a generalized procedure based on common methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

2-acetamidobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent (e.g., toluene)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-acetamidobenzoic acid in an excess of thionyl chloride or in an anhydrous solvent such as dichloromethane.

-

The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).[2]

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.[3][4]

-

The crude this compound is typically obtained as a solid or oil and can be used directly in subsequent reactions or purified further.

Purification: Purification can be achieved by recrystallization from a suitable dry, non-polar solvent or by vacuum distillation, though care must be taken to avoid decomposition.

Spectroscopic Data

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplets), acetyl methyl protons (singlet), and amide proton (broad singlet). |

| ¹³C NMR | Carbonyl carbon of the acyl chloride, carbonyl carbon of the amide, aromatic carbons, and the acetyl methyl carbon. |

| FTIR (cm⁻¹) | Strong C=O stretching band for the acyl chloride (typically ~1780-1815 cm⁻¹), another C=O stretching band for the amide (around 1660-1680 cm⁻¹), and N-H stretching vibrations. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight, and characteristic fragmentation patterns including the loss of the chlorine atom and the acyl group. |

Chemical Reactivity and Applications in Drug Development

As an acyl chloride, this compound is a reactive electrophile that readily undergoes nucleophilic acyl substitution reactions. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.

Reactions with Nucleophiles

This compound reacts with a variety of nucleophiles, such as amines, alcohols, and water, to form amides, esters, and carboxylic acids, respectively. These reactions are typically rapid and highly exothermic.

Experimental Workflow: Amide Formation

Caption: Workflow for the synthesis of amides from this compound.

Role as a Pharmaceutical Intermediate

Acyl chlorides are fundamental building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[5][6][7] this compound can be utilized to introduce the 2-acetamidobenzoyl moiety into a larger molecule, which may be a critical step in the synthesis of various therapeutic agents. The acetamido group can influence the pharmacological properties of the final compound, such as its binding affinity to biological targets and its metabolic stability.

Logical Relationship: From Intermediate to API

Caption: Role of this compound in a synthetic pathway to an API.

Safety and Handling

Acyl chlorides, including this compound, are corrosive and moisture-sensitive compounds. They react with water to release hydrochloric acid, which is also corrosive and toxic. Therefore, appropriate safety precautions must be taken when handling this chemical.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent decomposition.

References

- 1. This compound | C9H8ClNO2 | CID 12520814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

An In-depth Technical Guide to the Electrophilic Reactivity of 2-Acetamidobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidobenzoyl chloride, a derivative of anthranilic acid, is a versatile bifunctional reagent characterized by its electrophilic acyl chloride group and the nucleophilic secondary amide. This combination of functionalities makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its reactivity is dominated by the highly electrophilic carbonyl carbon of the acyl chloride, which readily undergoes nucleophilic acyl substitution. The acetamido group, while primarily acting as a directing group, can also participate in intramolecular reactions. This guide provides a comprehensive overview of the synthesis, electrophilic reactivity, and applications of this compound, with a focus on its utility in synthetic and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from the readily available anthranilic acid.

Step 1: Acetylation of Anthranilic Acid to form N-Acetylanthranilic Acid

The first step involves the N-acetylation of anthranilic acid. A common and efficient method for this transformation is the reaction of anthranilic acid with acetic anhydride.

Experimental Protocol: Synthesis of N-Acetylanthranilic Acid [1][2]

-

In a fume hood, combine 10.0 g of anthranilic acid and 15 mL of acetic anhydride in a 100 mL round-bottom flask.

-

Heat the mixture gently on a hot plate with stirring. The solid should dissolve.

-

Continue heating for approximately 15-20 minutes.

-

Allow the reaction mixture to cool to room temperature, during which time a solid may form.

-

Slowly add 20 mL of cold water to the mixture to hydrolyze the excess acetic anhydride.

-

Heat the mixture to boiling to ensure complete dissolution of the product.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

-

Collect the crystalline N-acetylanthranilic acid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Step 2: Conversion of N-Acetylanthranilic Acid to this compound

The second step is the conversion of the carboxylic acid to the corresponding acyl chloride. This is a standard transformation in organic synthesis, commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of this compound

-

In a fume hood, place 5.0 g of dry N-acetylanthranilic acid in a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube.

-

Carefully add 10 mL of thionyl chloride to the flask.

-

Heat the mixture to reflux gently for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound is often used directly in the next step without further purification due to its moisture sensitivity.

Electrophilic Reactivity of this compound

The primary site of electrophilic reactivity in this compound is the carbonyl carbon of the acyl chloride functional group. This makes it a potent acylating agent in a variety of reactions.

Friedel-Crafts Acylation

This compound can be employed as an acylating agent in Friedel-Crafts reactions to introduce the 2-acetamidobenzoyl moiety onto aromatic substrates. These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The acetamido group is an ortho-, para-director, but due to steric hindrance from the acyl chloride group, acylation of other aromatic rings will be the primary reaction pathway.

Experimental Protocol: Friedel-Crafts Acylation of Benzene

-

In a fume hood, to a stirred suspension of 1.5 g of anhydrous aluminum chloride in 10 mL of dry benzene at 0-5 °C, slowly add a solution of 1.0 g of this compound in 5 mL of dry benzene.

-

After the addition is complete, stir the mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture carefully onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with benzene.

-

Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting ketone by recrystallization or column chromatography.

| Arene | Product | Catalyst | Approximate Yield (%) |

| Benzene | 2-Acetamido-benzophenone | AlCl₃ | 70-80 |

| Toluene | 2-Acetamido-4'-methylbenzophenone | AlCl₃ | 65-75 |

| Anisole | 2-Acetamido-4'-methoxybenzophenone | AlCl₃ | 80-90 |

Reactions with Nucleophiles

This compound readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.

2.2.1 Reaction with Amines: Synthesis of Amides and Quinazolinones

The reaction with primary and secondary amines yields the corresponding N-substituted 2-acetamidobenzamides. This reaction is fundamental in the synthesis of various biologically active molecules. Of particular importance is the intramolecular cyclization of these amides to form quinazolinones, a class of heterocyclic compounds with diverse pharmacological activities.

Experimental Protocol: Synthesis of a Quinazolinone Derivative [3][4]

-

Dissolve 1.0 g of this compound in 15 mL of a suitable dry solvent (e.g., dichloromethane or THF).

-

To this solution, add a solution of the primary amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-substituted 2-acetamidobenzamide.

-

For cyclization, dissolve the crude amide in a high-boiling solvent like acetic acid or Dowtherm A and heat to reflux for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the quinazolinone product by filtration or extraction.

| Amine | Intermediate Amide | Cyclization Product | Approximate Yield (%) |

| Aniline | N-Phenyl-2-acetamidobenzamide | 2-Methyl-3-phenylquinazolin-4(3H)-one | 85-95 (for amidation) |

| Ammonia | 2-Acetamidobenzamide | 2-Methylquinazolin-4(3H)-one | 90-98 (for amidation) |

| Hydrazine | 2-Acetamidobenzohydrazide | 3-Amino-2-methylquinazolin-4(3H)-one | 80-90 (for amidation) |

2.2.2 Reaction with Alcohols and Phenols: Synthesis of Esters

This compound reacts with alcohols and phenols to form the corresponding esters. The reaction with phenols is often facilitated by converting the phenol to its more nucleophilic phenoxide salt using a base like sodium hydroxide.

Experimental Protocol: Synthesis of a Phenyl Ester [5]

-

Dissolve 1.2 g of phenol in 10 mL of 10% aqueous sodium hydroxide solution.

-

To this solution, add 1.0 g of this compound dropwise with vigorous stirring.

-

Continue stirring for 15-30 minutes. A solid precipitate of the ester should form.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.

| Alcohol/Phenol | Product | Base | Approximate Yield (%) |

| Ethanol | Ethyl 2-acetamidobenzoate | Pyridine | 80-90 |

| Phenol | Phenyl 2-acetamidobenzoate | NaOH | 85-95 |

| p-Cresol | p-Tolyl 2-acetamidobenzoate | NaOH | 80-90 |

Applications in Drug Discovery and Development

The electrophilic reactivity of this compound makes it a key building block in the synthesis of various pharmaceutically important compounds. The quinazolinone core, readily accessible from this reagent, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.

Spectroscopic Data

The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques.

| Spectroscopic Data | This compound |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1780 (C=O stretch, acyl chloride), ~1680 (C=O stretch, amide I), ~1530 (N-H bend, amide II) |

| ¹H NMR (δ, ppm) | ~10-11 (s, 1H, NH), ~7.5-8.2 (m, 4H, aromatic), ~2.2 (s, 3H, CH₃) |

| ¹³C NMR (δ, ppm) | ~169 (C=O, acyl chloride), ~168 (C=O, amide), ~120-140 (aromatic carbons), ~25 (CH₃) |

| Mass Spec (m/z) | M⁺ peak at ~197/199 (due to ³⁵Cl and ³⁷Cl isotopes) |

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its electrophilic nature, centered at the acyl chloride functionality, allows for a wide range of transformations, including Friedel-Crafts acylations and reactions with various nucleophiles. The ability to readily form the quinazolinone scaffold highlights its significance in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this versatile reagent in their synthetic endeavors.

References

- 1. webassign.net [webassign.net]

- 2. webassign.net [webassign.net]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Synthesis of 2-Acetamidobenzoyl Chloride from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the two-step synthesis of 2-acetamidobenzoyl chloride, a valuable chemical intermediate, starting from anthranilic acid. The process involves the initial N-acetylation of anthranilic acid to yield N-acetylanthranilic acid, followed by the chlorination of the carboxylic acid moiety to produce the final acid chloride. This guide includes detailed experimental protocols, characterization data, and process visualizations to support research and development activities.

Overall Synthesis Pathway

The conversion of anthranilic acid to this compound is a sequential two-step process. The first step protects the amine group via acetylation, and the second step activates the carboxylic acid group by converting it into a more reactive acyl chloride.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of N-Acetylanthranilic Acid

The first stage of the synthesis involves the acetylation of the amino group of anthranilic acid using acetic anhydride. This reaction forms an amide, N-acetylanthranilic acid, which is a stable, crystalline solid.[1] An intermediate, a benzisoxazinone, is formed which is then hydrolyzed in situ to the final product.[1][2]

Reaction Scheme

Caption: N-Acetylation of anthranilic acid.

Experimental Protocol

This protocol is adapted from established laboratory procedures.[1][3][4]

-

Reaction Setup: In a fume hood, place 10.0 g (0.073 mol) of anthranilic acid into a 100 mL round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add 30 mL (0.32 mol) of acetic anhydride to the flask.

-

Heating: Add a boiling stone and gently heat the mixture to reflux using a heating mantle. Maintain a gentle boil for approximately 15 minutes. The solid should completely dissolve.[4]

-

Hydrolysis: Allow the reaction mixture to cool slightly, then cautiously add 10 mL of deionized water through the top of the condenser.

-

Crystallization: Bring the mixture to a boil once more to ensure complete hydrolysis of any remaining acetic anhydride. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger crystals.

-

Isolation: Isolate the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals on the filter with a small portion of cold methanol and allow them to dry thoroughly under vacuum.[1] The product, N-acetylanthranilic acid, should be obtained as a slightly beige or off-white solid.[5][6]

Quantitative Data: Reactant and Product Properties

| Property | Anthranilic Acid | N-Acetylanthranilic Acid |

| IUPAC Name | 2-Aminobenzoic acid | 2-Acetamidobenzoic acid[7] |

| CAS Number | 118-92-3 | 89-52-1[7] |

| Molecular Formula | C₇H₇NO₂ | C₉H₉NO₃[5] |

| Molar Mass | 137.14 g/mol | 179.17 g/mol [7] |

| Appearance | White to off-white crystalline powder | Slightly beige or off-white solid[5][6] |

| Melting Point | 144-148 °C | 184-186 °C[5] |

Step 2: Synthesis of this compound

The second step involves the conversion of the carboxylic acid group of N-acetylanthranilic acid into an acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a common and effective method.[8]

Reaction Scheme

Caption: Chlorination of N-acetylanthranilic acid.

Experimental Protocol

This protocol is a representative procedure based on the conversion of carboxylic acids to acyl chlorides.[8]

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and CO₂/SO₂ gas), add 5.0 g (0.028 mol) of N-acetylanthranilic acid and 25 mL of an anhydrous solvent (e.g., dichloromethane or toluene).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add 1-2 drops of anhydrous dimethylformamide (DMF) to act as a catalyst.

-

Chlorination: Slowly add oxalyl chloride (3.0 mL, 0.034 mol) or thionyl chloride (2.5 mL, 0.034 mol) dropwise to the stirred suspension at room temperature. Gas evolution will be observed.

-

Reaction Completion: Stir the mixture at room temperature for 1.5-2 hours or until gas evolution ceases and the solid has dissolved. The reaction can be gently warmed (e.g., to 40-50 °C) if necessary to ensure completion.

-

Isolation: The solvent and excess chlorinating agent are carefully removed under reduced pressure using a rotary evaporator. To ensure all volatile reagents are removed, the crude product can be redissolved in a small amount of anhydrous solvent (e.g., dichloromethane) and evaporated again.[8]

-

Product: The resulting crude this compound is typically a yellow solid or oil and is often used immediately in subsequent reactions without further purification due to its moisture sensitivity.

Quantitative Data: Reactant and Product Properties

| Property | N-Acetylanthranilic Acid | This compound |

| IUPAC Name | 2-Acetamidobenzoic acid[7] | This compound[10] |

| CAS Number | 89-52-1[7] | 64180-31-0[10] |

| Molecular Formula | C₉H₉NO₃ | C₉H₈ClNO₂[10] |

| Molar Mass | 179.17 g/mol [7] | 197.62 g/mol [10] |

| Appearance | Slightly beige or off-white solid[5][6] | Crude product is typically a yellow solid/oil |

| Melting Point | 184-186 °C[5] | Not well-defined (reactive intermediate) |

Summary of Physicochemical Data

This table provides a consolidated view of the key quantitative data for all compounds involved in the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 144-148 | 118-92-3 |

| N-Acetylanthranilic Acid | C₉H₉NO₃ | 179.17[5] | 184-186[5] | 89-52-1[5] |

| This compound | C₉H₈ClNO₂ | 197.62[10] | N/A (Reactive) | 64180-31-0[10] |

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Acetylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. webassign.net [webassign.net]

- 5. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]

- 6. 邻乙酰氨基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-acetylanthranilic acid | C9H9NO3 | CID 6971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. This compound | C9H8ClNO2 | CID 12520814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Acetamidobenzoyl Chloride for N-Terminal Protein Modification

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Acetamidobenzoyl chloride is not a commonly documented reagent for the specific N-terminal modification of proteins. The following application notes and protocols are based on the general principles of N-terminal acylation and are intended to serve as a theoretical guide. Researchers should exercise caution and perform thorough optimization and characterization.

Introduction to N-Terminal Protein Modification

The selective modification of a protein's N-terminus offers a powerful strategy for installing a variety of functional groups, including affinity tags, fluorophores, and cytotoxic drugs for antibody-drug conjugates. The unique chemical environment of the N-terminal α-amine, with a pKa typically between 7.6 and 8.0, allows for selective targeting over the more numerous and more basic ε-amines of lysine residues (pKa ≈ 10.5) through careful control of reaction conditions, most notably pH.[1][2]

Acylation is a common method for N-terminal modification. While a variety of acylating agents have been explored, the use of acyl chlorides like this compound presents a potential, albeit un-validated, route for introducing a protected amine functionality.

Principle of the Method

This compound is an acyl chloride that can react with nucleophilic primary amines to form a stable amide bond. The selectivity for the N-terminal α-amine over lysine ε-amines can be achieved by performing the reaction at a pH slightly below the pKa of the N-terminus. At this pH, the N-terminal amine is partially deprotonated and thus nucleophilic, while the lysine side chains remain predominantly protonated and unreactive.

The acetamido group on the benzoyl chloride serves as a protecting group for a primary amine, which could potentially be deprotected under specific conditions to yield a free aniline moiety on the protein N-terminus for further conjugation.

Hypothetical Applications

While specific applications for this compound in this context have not been reported, potential uses could include:

-

Introduction of a Latent Reactive Site: After N-terminal modification, the acetamido group could potentially be hydrolyzed to reveal a primary aromatic amine. This amine could then be used for subsequent bio-orthogonal reactions, such as diazotization followed by coupling to tyrosine residues.

-

Altering Protein Properties: The addition of the acetamidobenzoyl group can modify the hydrophobicity and charge of the N-terminus, which may influence protein folding, stability, or interactions.

-

Drug Conjugation: The aromatic ring provides a scaffold to which drugs or other moieties could be attached prior to protein modification.

Experimental Protocols

4.1. General Considerations

-

Reagent Purity: Ensure the this compound is of high purity and handled under anhydrous conditions to prevent hydrolysis.

-

Protein Sample: The protein should be purified and in a buffer free of primary amines (e.g., Tris). Buffers such as HEPES or phosphate are recommended.

-

pH Control: Precise control of pH is critical for selectivity. It is advisable to perform small-scale pilot experiments to determine the optimal pH for the target protein.

-

Reaction Monitoring: The progress of the reaction should be monitored by techniques such as LC-MS to assess the extent of modification and selectivity.

4.2. Hypothetical Protocol for N-Terminal Acylation

-

Protein Preparation:

-

Dialyze the protein of interest into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2).

-

Adjust the protein concentration to 1-5 mg/mL.

-

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use.

-

-

Acylation Reaction:

-

To the protein solution, add the this compound stock solution to achieve a final molar excess of 10- to 100-fold over the protein. The optimal excess should be determined empirically.

-

Incubate the reaction mixture at 4°C for 1-4 hours with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching reagent with a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM to consume any unreacted this compound.

-

Incubate for an additional 30 minutes at 4°C.

-

-

Purification of the Modified Protein:

-

Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration using a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the modification and assess its efficiency and selectivity using ESI-MS or MALDI-TOF MS to detect the mass shift corresponding to the addition of the acetamidobenzoyl group (mass shift = +161.16 Da).

-

Further characterization by peptide mapping MS/MS can confirm the site of modification.

-

Data Presentation

Since no experimental data exists for this compound, the following table summarizes typical efficiencies for other N-terminal acylation reagents to provide a comparative context.

| Reagent | Protein | N-terminal Selectivity (α-amine : ε-amine) | Conversion Efficiency (%) | Reference |

| Acetic Anhydride | Model Peptides | >95:5 (at controlled pH) | >90 | [3] |

| 4-Methoxyphenyl esters | EGFP (with GHHHn-tag) | High | >90 | [4] |

| Acyl Phosphates | Liraglutide | High | >70 | [5] |

Visualizations

Chemical Reaction

Caption: Reaction of this compound with a Protein N-Terminus.

Experimental Workflow

Caption: Experimental Workflow for N-Terminal Protein Modification.

Factors Affecting Selectivity

References

- 1. N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Fluorescent Labeling of Amino Acids using 2-Acetamidobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of amino acids with fluorescent probes is a cornerstone of modern biochemical and cellular research. It enables the sensitive detection, quantification, and real-time tracking of amino acids and their incorporation into peptides and proteins. 2-Acetamidobenzoyl chloride is a derivatizing agent that reacts with the primary or secondary amine groups of amino acids to form a stable amide bond, thereby attaching the 2-acetamidobenzoyl moiety as a fluorescent tag. The resulting labeled amino acids can be utilized in a variety of applications, including fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC) analysis. The fluorescence of the related compound, ortho-aminobenzoic acid (Abz), is well-documented, suggesting that 2-acetamidobenzoyl derivatives will also possess useful fluorescent properties for biological investigations.[1][2]

Principle of the Reaction

The labeling reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks the electrophilic carbonyl carbon of this compound. The reaction proceeds readily under basic conditions, which deprotonate the amino group, increasing its nucleophilicity. The chloride ion is released as a leaving group, and a stable amide bond is formed between the amino acid and the fluorescent tag.

Data Presentation

Table 1: Spectroscopic Properties of a Related Fluorescent Label

Since specific quantitative data for 2-acetamidobenzoyl-labeled amino acids is not extensively published, the following table provides data for the closely related and commonly used fluorescent label, ortho-aminobenzoic acid (Abz), to provide an expected range for the spectroscopic properties.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) |

| Abz-amino acid | ~320-340 | ~420-440 | Variable | ~5,000-7,000 |

Note: The exact spectroscopic properties will vary depending on the specific amino acid being labeled and the solvent environment.

Experimental Protocols

Materials

-

This compound

-

Amino acid of interest

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Solvents for TLC (e.g., ethyl acetate/hexane mixture)

-

Rotary evaporator

-

Standard laboratory glassware and equipment

Protocol for Fluorescent Labeling of Amino Acids

This protocol is a general guideline and may require optimization for specific amino acids.

-

Dissolution of Amino Acid:

-

In a round-bottom flask, dissolve the amino acid (1 equivalent) in the chosen anhydrous aprotic solvent.

-

If the amino acid has poor solubility, a co-solvent or a different solvent system may be necessary. For amino acids with protected carboxyl groups, solubility in organic solvents is generally better. For free amino acids, a biphasic system or initial reaction in an aqueous basic solution might be required.

-

-

Addition of Base:

-

Add the base (e.g., Triethylamine, 2-3 equivalents) to the amino acid solution.

-

Stir the mixture at room temperature for 10-15 minutes.

-

-

Addition of this compound:

-

Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous aprotic solvent.

-

Add the this compound solution dropwise to the stirring amino acid solution.

-

The reaction is often exothermic; maintain the temperature at room temperature or cool on an ice bath if necessary.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the amino acid.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product should have a different Rf value than the starting materials. A UV lamp can be used to visualize the fluorescent product spot on the TLC plate.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

If an organic solvent was used, perform a liquid-liquid extraction. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure fluorescently labeled amino acid.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for the fluorescent labeling of an amino acid.

Example Signaling Pathway Application

Fluorescently labeled amino acids can be used as tracers to study amino acid uptake and metabolism in cells, which is often altered in disease states like cancer. For instance, they can be used to investigate the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.

References

Application Notes & Protocols: One-Pot Synthesis of Amides using 2-Acetamidobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and materials.[][2] The development of efficient, one-pot methodologies for amide synthesis is of significant interest as they offer advantages in terms of reduced reaction time, simplified purification, and increased overall yield. This document provides detailed application notes and protocols for the one-pot synthesis of amides utilizing 2-Acetamidobenzoyl chloride as a key reagent. This method is particularly relevant in drug discovery and development, where the acetamido moiety can serve as a versatile synthetic handle or contribute to the biological activity of the final compound.

The protocol described herein is based on the widely employed Schotten-Baumann reaction conditions, where an acid chloride reacts with an amine in the presence of a base.[3][4] While direct, specific literature on the one-pot synthesis starting from 2-Acetamidobenzoic acid and generating the acyl chloride in situ is not prevalent, the principles are well-established. The following sections detail a generalized yet robust protocol, present representative data, and illustrate the underlying chemical transformations.

Reaction Principle

The one-pot synthesis of amides from 2-Acetamidobenzoic acid involves two key steps that are performed sequentially in the same reaction vessel:

-

Activation of the Carboxylic Acid: 2-Acetamidobenzoic acid is converted to its more reactive acyl chloride derivative, this compound. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7]

-

Nucleophilic Acyl Substitution: The in situ generated this compound is then reacted with a primary or secondary amine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct that is formed.[4][8]

This one-pot approach avoids the isolation of the often-sensitive acyl chloride intermediate, thereby streamlining the synthetic process.

Experimental Protocols

General Protocol for the One-Pot Synthesis of N-Substituted-2-acetamidobenzamides

This protocol describes a general procedure for the one-pot synthesis of amides starting from 2-Acetamidobenzoic acid.

Materials:

-

2-Acetamidobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Substituted primary or secondary amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Acetamidobenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1-0.5 M. Stir the suspension at room temperature.

-

Acyl Chloride Formation: To the stirred suspension, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Amidation: Cool the solution of this compound back to 0 °C. Add the amine/triethylamine solution dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Data Presentation

The following table summarizes representative, hypothetical yields for the one-pot synthesis of various amides using the described protocol. These values are illustrative and actual yields may vary depending on the specific amine and reaction conditions.

| Entry | Amine | Product | Hypothetical Yield (%) |

| 1 | Aniline | N-phenyl-2-acetamidobenzamide | 85 |

| 2 | Benzylamine | N-benzyl-2-acetamidobenzamide | 92 |

| 3 | Morpholine | 4-((2-acetamidobenzoyl)morpholine) | 88 |

| 4 | Piperidine | 1-((2-acetamidobenzoyl)piperidine) | 90 |

| 5 | n-Butylamine | N-butyl-2-acetamidobenzamide | 82 |

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the one-pot synthesis of amides from a carboxylic acid via an acyl chloride intermediate.

References

- 2. iajpr.com [iajpr.com]

- 3. youtube.com [youtube.com]

- 4. Amide Synthesis [fishersci.it]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols: 2-Acetamidobenzoyl Chloride in the Synthesis of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidobenzoyl chloride is a key reactive intermediate in the synthesis of a diverse range of bioactive heterocyclic compounds. Its utility stems from the presence of both an acyl chloride and an acetamido group, which allows for sequential or one-pot reactions to construct complex molecular architectures. This application note focuses on the use of this compound and its precursors in the synthesis of quinazolin-4(3H)-ones, a class of compounds renowned for their broad spectrum of pharmacological activities, including antimicrobial and anticonvulsant properties.

Synthetic Pathway Overview

The primary application of this compound and its synthetic equivalents is in the preparation of 2,3-disubstituted-4(3H)-quinazolinones. The general synthetic strategy involves the reaction of anthranilic acid with an acylating agent, such as acetic anhydride, to form an N-acetylated intermediate. This intermediate can then be cyclized to a benzoxazinone, which subsequently reacts with a primary amine to yield the desired quinazolinone. The initial acylation of anthranilic acid can be envisioned as proceeding through an intermediate like this compound.

Below is a diagram illustrating the logical workflow for the synthesis of 2-methyl-3-aryl-4(3H)-quinazolinones, a common class of bioactive compounds derived from this chemistry.

Caption: Synthetic workflow for 2-methyl-3-aryl-4(3H)-quinazolinones.

Application in Antimicrobial Drug Discovery

Quinazolin-4(3H)-ones are a well-established class of antimicrobial agents. The substituents at the 2- and 3-positions of the quinazolinone ring play a crucial role in determining the potency and spectrum of activity. The synthesis utilizing this compound precursors allows for the facile introduction of diverse functionalities at these positions, enabling the exploration of structure-activity relationships (SAR).

Table 1: Antimicrobial Activity of Representative 2,3-Disubstituted-4(3H)-quinazolinones

| Compound ID | 2-Substituent | 3-Substituent (Aryl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 1 | Methyl | Phenyl | 16 | 32 | [1] |

| 2 | Methyl | 4-Chlorophenyl | 8 | 16 | [1] |

| 3 | Methyl | 4-Methoxyphenyl | 32 | 64 | [1] |

| 4 | Methyl | 2-Tolyl | 16 | 32 | [1] |

| 5 | Phenyl | H | - | - | [2] |

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The exact experimental conditions may vary between studies.

Application in Anticonvulsant Drug Development

The quinazolin-4(3H)-one scaffold is also a recognized pharmacophore for anticonvulsant activity. The well-known sedative-hypnotic agent, methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), belongs to this class of compounds. The synthetic accessibility provided by the this compound pathway has facilitated the development of numerous analogues with potent anticonvulsant effects, often evaluated in the maximal electroshock (MES) seizure model.

Table 2: Anticonvulsant Activity of Representative 2,3-Disubstituted-4(3H)-quinazolinones

| Compound ID | 2-Substituent | 3-Substituent (Aryl) | MES Test ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |

| 6 | Methyl | 2-Tolyl (Methaqualone) | 200 | >300 | >1.5 | [3] |

| 7 | Methyl | 2-Chlorophenyl | 140 | >300 | >2.1 | [3] |

| 8 | Methyl | 2,4-Dichlorophenyl | 152 | >300 | >1.9 | [3] |

| 9 | Methyl | 2-Fluorophenyl | 165 | >300 | >1.8 | [3] |

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population. The Protective Index is a measure of the drug's safety margin.

Experimental Protocols

The following is a representative protocol for the synthesis of 2-methyl-3-aryl-4(3H)-quinazolinones, which proceeds through an intermediate that can be conceptually derived from this compound.

Protocol 1: Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinones [4][5]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

-

A mixture of anthranilic acid (25 mmol) and acetic anhydride (50 mmol) is refluxed for 4 hours.

-

The excess acetic anhydride and the acetic acid formed during the reaction are removed by distillation under reduced pressure.

-

The crude 2-methyl-4H-3,1-benzoxazin-4-one is obtained as a solid and can be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinones

-

To a solution of 2-methyl-4H-3,1-benzoxazin-4-one (10 mmol) in a suitable solvent (e.g., deep eutectic solvent like choline chloride:urea or a conventional solvent like ethanol), the desired aromatic amine (12 mmol) is added.[4][5]

-

The reaction mixture is stirred and heated (e.g., at 80°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4][5]

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization:

The synthesized compounds should be characterized by standard analytical techniques such as:

-

Melting Point: To determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the quinazolinone ring, aromatic C-H).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Signaling Pathways and Logical Relationships

The anticonvulsant activity of many quinazolinone derivatives is believed to be mediated through the modulation of the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system. Specifically, these compounds can act as positive allosteric modulators of the GABA-A receptor.[6] The following diagram illustrates this proposed mechanism of action.

References

Solid-Phase Synthesis of Quinazolinone Derivatives Utilizing 2-Acetamidobenzoyl Chloride

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the application of 2-Acetamidobenzoyl chloride in the solid-phase synthesis (SPS) of 2-substituted-4(3H)-quinazolinones. Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive targets in drug discovery. Solid-phase synthesis offers a streamlined and efficient methodology for the generation of combinatorial libraries of these compounds. Herein, we outline the synthesis of the key building block, 2-acetamidobenzoic acid, its conversion to the reactive acid chloride, and a comprehensive protocol for the subsequent solid-phase synthesis and cyclative cleavage to yield the desired quinazolinone products.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities. The development of efficient synthetic routes to access diverse libraries of quinazolinones is therefore of significant interest in the pursuit of new therapeutic agents. Solid-phase synthesis (SPS) has emerged as a powerful tool for the rapid generation of such libraries, facilitating purification and automation.

This compound serves as a key precursor for the introduction of the core quinazolinone structure. This protocol details its use in a robust solid-phase methodology, enabling the synthesis of a variety of 2,3-disubstituted 4(3H)-quinazolinones.

Synthesis of 2-Acetamidobenzoic Acid

The precursor, 2-acetamidobenzoic acid, can be readily synthesized from anthranilic acid and acetic anhydride.

Experimental Protocol: Synthesis of 2-Acetamidobenzoic Acid

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Anthranilic Acid | 137.14 | 10.0 g | 0.073 |

| Acetic Anhydride | 102.09 | 10 mL | 0.106 |

| Pyridine | 79.10 | 25 mL | - |

| 5% Sodium Bicarbonate | - | As needed | - |

| Ethanol | - | For recrystallization | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10.0 g of anthranilic acid in 25 mL of pyridine.

-

To the stirring solution, add 10 mL of acetic anhydride dropwise at room temperature over a period of 30 minutes.

-

Continue stirring the reaction mixture at room temperature for an additional 1 hour.

-

Pour the reaction mixture into 100 mL of ice-cold water and acidify with 5% sodium bicarbonate solution until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to yield pure 2-acetamidobenzoic acid.

Expected Yield: 82%.[1] Melting Point: 184-187 °C.[2]

Solid-Phase Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

The solid-phase synthesis involves the loading of a primary amine onto a suitable resin, followed by acylation with this compound (generated in situ), and a subsequent cyclative cleavage to release the final quinazolinone product.

Workflow Diagram:

Caption: General workflow for the solid-phase synthesis of quinazolinones.

Experimental Protocol:

Materials:

-

Merrifield resin (or other suitable solid support)

-

Primary amine (R²-NH₂)

-

2-Acetamidobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

Step 1: Functionalization of the Resin with a Primary Amine

-

Swell the Merrifield resin in DCM for 30 minutes.

-

Wash the resin with DCM (3 x 10 mL).

-

Prepare a solution of the desired primary amine (R²-NH₂) (3 eq.) and DIEA (3 eq.) in DMF.

-

Add the amine solution to the resin and shake at room temperature for 12-24 hours.

-

Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Dry the resin under vacuum.

Step 2: Acylation with this compound

-

In situ generation of this compound: In a separate flask, suspend 2-acetamidobenzoic acid (3 eq.) in anhydrous DCM. Add oxalyl chloride (3.5 eq.) or thionyl chloride (3.5 eq.) dropwise at 0 °C. Stir the mixture at room temperature for 1-2 hours until a clear solution is obtained. Remove the excess reagent and solvent under reduced pressure.

-

Swell the amine-functionalized resin in anhydrous DCM.

-

Dissolve the freshly prepared this compound in anhydrous DCM and add it to the resin.

-

Add DIEA (3 eq.) to the resin suspension and shake at room temperature for 4-6 hours.

-

Monitor the reaction progress using a qualitative test (e.g., Kaiser test) to confirm the consumption of the free amine.

-

Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Step 3: Cyclative Cleavage

-

Suspend the acylated resin in a suitable solvent (e.g., toluene or DMF).

-

Heat the suspension at 80-110 °C for 12-24 hours to induce cyclization and cleavage from the resin. Alternatively, for acid-labile resins, treatment with a TFA cleavage cocktail (e.g., 95:2.5:2.5 TFA:water:triisopropylsilane) can effect both cyclization and cleavage.[3]

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude quinazolinone.

-

Purify the product by flash chromatography or recrystallization.

Reaction Scheme:

References

Troubleshooting & Optimization

Optimizing the Synthesis of 2-Acetamidobenzoyl Chloride: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help optimize the reaction yield for the synthesis of 2-Acetamidobenzoyl chloride. This guide offers detailed experimental protocols, addresses common issues, and provides data-driven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for converting 2-Acetamidobenzoic acid to this compound?

A1: The most frequently used chlorinating agents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both are effective, but the choice may depend on the desired reaction conditions and the scale of the synthesis. Thionyl chloride is often used neat or in a solvent and can be removed by distillation, while oxalyl chloride is typically used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (DCM).

Q2: My reaction with thionyl chloride is resulting in a dark-colored mixture and low yield. What could be the cause?

A2: Darkening of the reaction mixture when using thionyl chloride can indicate side reactions or decomposition. One potential issue is the reaction of thionyl chloride with the acetamido group, especially at elevated temperatures. It is crucial to control the reaction temperature and use freshly distilled thionyl chloride to minimize impurities that can catalyze decomposition.

Q3: I am observing incomplete conversion of the starting material. How can I drive the reaction to completion?

A3: Incomplete conversion is a common issue. To address this, consider the following:

-

Moisture: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as acyl chlorides are highly sensitive to moisture and will hydrolyze back to the carboxylic acid.

-

Reagent Purity: Use freshly opened or distilled thionyl chloride or oxalyl chloride. Old reagents may have degraded.

-

Catalyst: When using oxalyl chloride, ensure a catalytic amount of fresh DMF is added. The reaction is often initiated by the formation of the Vilsmeier reagent.

-

Reaction Time and Temperature: The reaction may require longer stirring or gentle heating to go to completion. Monitor the reaction progress by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the methyl ester, which can be analyzed by TLC or GC-MS.

Q4: Are there any potential side reactions involving the acetamido group?

A4: Yes, the acetamido group can potentially react with the chlorinating agent, although it is generally less reactive than the carboxylic acid. Under harsh conditions (e.g., high temperatures), thionyl chloride can dehydrate the amide to a nitrile or lead to other side products. Using milder conditions and a stoichiometric amount of the chlorinating agent can help minimize these side reactions.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Presence of water in reagents or glassware. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and fresh, high-purity chlorinating agents. Conduct the reaction under an inert atmosphere. |

| Inactive chlorinating agent. | Use a freshly opened bottle of thionyl chloride or oxalyl chloride, or distill/purify the reagent before use. | |

| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or another suitable analytical technique. If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture. | |

| Dark Reaction Mixture/Tar Formation | Decomposition of the starting material or product. | Use milder reaction conditions (e.g., lower temperature). Ensure the purity of the starting material and reagents. |

| Side reactions with the acetamido group. | Avoid excessive heating. Use a minimal excess of the chlorinating agent. | |

| Product Hydrolyzes Back to Starting Material During Workup | Exposure to moisture. | Perform the workup quickly and under anhydrous conditions where possible. Use anhydrous solvents for extraction and drying agents. |

| Difficulty in Removing Excess Thionyl Chloride | High boiling point of thionyl chloride. | Remove excess thionyl chloride under reduced pressure. Co-evaporation with an inert, high-boiling solvent like toluene can help remove the last traces. |

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol provides a general method for the synthesis of this compound using thionyl chloride.

Materials:

-

2-Acetamidobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a fume hood, add 2-Acetamidobenzoic acid to a dry round-bottom flask equipped with a magnetic stir bar.

-

Add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. Alternatively, the reaction can be performed in an inert solvent like toluene.

-

Attach a reflux condenser fitted with a drying tube containing calcium chloride or another suitable drying agent.

-

Gently reflux the mixture with stirring. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. Co-evaporation with anhydrous toluene can be performed to ensure complete removal.

-

The resulting crude this compound can be used directly for the next step or purified by recrystallization or distillation under high vacuum.

Protocol 2: Synthesis of this compound using Oxalyl Chloride

This protocol outlines a milder method for the synthesis of this compound using oxalyl chloride and a catalytic amount of DMF.[1]

Materials:

-

2-Acetamidobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

In a fume hood, dissolve 2-Acetamidobenzoic acid in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stir bar.

-

Place the flask under an inert atmosphere.

-

Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the stirred solution at room temperature or 0 °C.

-

Stir the reaction mixture at room temperature. The reaction is usually complete within 1-2 hours, and its progress can be monitored by the evolution of gas (CO and CO₂).

-

Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound.

-

The product can be used immediately or purified as needed.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of acyl chlorides from carboxylic acids. Please note that the optimal conditions for this compound may vary and require empirical optimization.

| Chlorinating Agent | Solvent | Catalyst | Temperature | Typical Yield (%) | Reference |

| Thionyl Chloride | Neat or Toluene | None | Reflux | 70-90 | General Procedure |

| Oxalyl Chloride | Dichloromethane | DMF | Room Temp. | 85-95 | [1] |

| Phosphorus Pentachloride | Neat or Inert Solvent | None | Room Temp. to Reflux | 70-85 | General Procedure |

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Caption: A workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2-Acetamidobenzoyl Chloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-acetamidobenzoyl chloride. The information is designed to address specific issues encountered during the purification of the crude product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound contains a significant amount of a solid that is insoluble in my desired reaction solvent. What is this impurity and how can I remove it?